molecular formula C14H12O B1586495 4-(4-Methylphenyl)benzaldehyde CAS No. 36393-42-7

4-(4-Methylphenyl)benzaldehyde

Cat. No.: B1586495
CAS No.: 36393-42-7
M. Wt: 196.24 g/mol
InChI Key: BCINBWXQYBLSKO-UHFFFAOYSA-N
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Description

4-(4-Methylphenyl)benzaldehyde, also known as 4’-Methyl-4-formylbiphenyl, is an organic compound with the molecular formula C14H12O. It is a white to yellow crystalline powder with a molecular weight of 196.24 g/mol. This compound is characterized by the presence of a benzaldehyde group attached to a biphenyl structure, where one of the phenyl rings is substituted with a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(4-Methylphenyl)benzaldehyde can be synthesized through various methods. One common method involves the Diels-Alder reaction between isoprene and acrolein, followed by dehydrogenation. In this process, acrolein reacts with isoprene under the influence of a Lewis acidic ionic liquid to form 4-methyl cyclohexene-3-formaldehyde. This intermediate is then dehydrogenated using an organic solvent and graphite oxide as a catalyst to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Methylphenyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid.

    Reduction: It can be reduced to form the corresponding alcohol.

    Substitution: The aldehyde group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as Grignard reagents can be used for substitution reactions.

Major Products:

    Oxidation: 4-(4-Methylphenyl)benzoic acid.

    Reduction: 4-(4-Methylphenyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Methylphenyl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Industry: It is used in the production of polymers, dyes, and fragrances.

Mechanism of Action

The mechanism of action of 4-(4-Methylphenyl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of their functions. This compound can also participate in redox reactions, affecting cellular oxidative stress pathways.

Comparison with Similar Compounds

    4-Methylbenzaldehyde: Similar structure but lacks the biphenyl moiety.

    4-(4-Methoxyphenyl)benzaldehyde: Similar structure but with a methoxy group instead of a methyl group.

    4-Chlorobenzaldehyde: Similar structure but with a chlorine atom instead of a methyl group.

Uniqueness: 4-(4-Methylphenyl)benzaldehyde is unique due to its biphenyl structure, which imparts distinct chemical and physical properties. The presence of the methyl group enhances its reactivity compared to unsubstituted benzaldehyde derivatives.

This comprehensive overview provides detailed insights into the compound this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-(4-methylphenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O/c1-11-2-6-13(7-3-11)14-8-4-12(10-15)5-9-14/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCINBWXQYBLSKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80362633
Record name 4-(4-Methylphenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36393-42-7
Record name 4-(4-Methylphenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-methyl-[1,1'-biphenyl]-4-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Into CCl4 solvent, 2.4 g(13.3 mmol) of the compound produced in Example 1 (Compound 1) and 0.536 g(3.0 mmol) of N-bromosuccinimide were added and refluxed for 24 hours. After cooled down, the reactant was suction-filtrated and the resultant solution was washed with distilled water and then was dried with anhydrous magnesium sulfate. The dried product was dissolved again in chloroform together with 5.34 g(51.2 mmol) of hexamethylenetetraamine and refluxed for 5 hours. After the reactant was cooled down, the solvent was distilled off under reduced pressure and the residue was refluxed severely in acetic acid/H2O(17 mL/17 mL) at 120° C. for 2 hours. Finally, 7 mL of HCl was added to be refluxed. After cooled down, the reactant was extracted with methylene chloride. The solution was distilled off under reduced pressure and the residue was purified through the column chromatography (silica gel, ethyl acetate/n-hexane=1:3) to be dried. Yield; 24%.
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is significant about the synthesis method for 4-(4-Methylphenyl)benzaldehyde described in the research?

A1: The research highlights a novel photocatalytic approach to synthesizing this compound. [] The reaction utilizes visible light and a 9-phenyl-10-methylacridinium perchlorate catalyst to drive the selective oxygenation of 4,4'-dimethylbiphenyl. This method offers potential advantages in terms of milder reaction conditions and reduced reliance on harsh chemical oxidants. Further research into optimizing reaction parameters and exploring substrate scope could pave the way for more sustainable and efficient synthesis of this and related compounds.

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